3-methyl-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide
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Overview
Description
3-methyl-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group substituted with a pyridinyl and benzoxazolyl moiety
Scientific Research Applications
3-methyl-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Materials Science: The compound is explored for its use in the development of organic semiconductors and nonlinear optical materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential biological activity.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of an o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.
Coupling with Pyridine Derivative: The benzoxazole intermediate is then coupled with a pyridine derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Introduction of the Benzamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and benzoxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]pyridin-4-amine
- 3-nitro-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide
Uniqueness
3-methyl-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzamide group with pyridine and benzoxazole moieties makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-methyl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c1-13-3-2-4-15(11-13)19(24)22-16-5-6-18-17(12-16)23-20(25-18)14-7-9-21-10-8-14/h2-12H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBZXKCDLYGLFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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